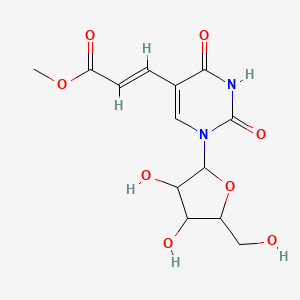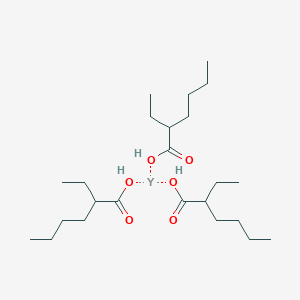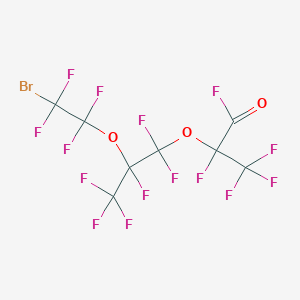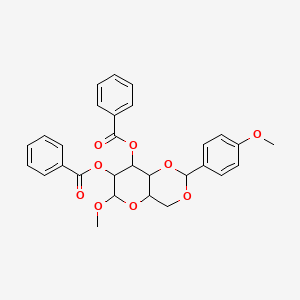
Levofloxacin acyl-b-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ofloxacin O-glucuronide is a metabolite of ofloxacin, a synthetic fluoroquinolone antibiotic. Ofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity. The glucuronidation of ofloxacin, resulting in the formation of Ofloxacin O-glucuronide, is a significant metabolic pathway that enhances the solubility and excretion of the drug from the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ofloxacin O-glucuronide typically involves the glucuronidation of ofloxacin. This process can be carried out using liver microsomes or specific enzymes such as UDP-glucuronosyltransferases. The reaction conditions often include an aqueous buffer system, a source of glucuronic acid (such as UDP-glucuronic acid), and the enzyme or microsomes. The reaction is usually performed at physiological pH and temperature to mimic the conditions in the human body.
Industrial Production Methods
Industrial production of Ofloxacin O-glucuronide may involve biotechnological processes using microbial or mammalian cell cultures that express the necessary glucuronosyltransferases. These cultures can be optimized to produce high yields of the glucuronide conjugate. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ofloxacin O-glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized metabolites.
Hydrolysis: The glucuronide moiety can be hydrolyzed, releasing the parent compound, ofloxacin.
Conjugation: Further conjugation reactions can occur, leading to the formation of more complex metabolites.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the glucuronide bond.
Conjugation: Enzymatic systems or chemical reagents can be used for further conjugation reactions.
Major Products Formed
Oxidized Metabolites: Various oxidized forms of Ofloxacin O-glucuronide.
Ofloxacin: The parent compound released upon hydrolysis.
Conjugated Metabolites: More complex metabolites formed through further conjugation reactions.
Applications De Recherche Scientifique
Ofloxacin O-glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of ofloxacin in the body.
Toxicology: Investigating the potential toxic effects of ofloxacin and its metabolites.
Drug Development: Understanding the metabolic pathways of ofloxacin can aid in the development of new fluoroquinolone antibiotics with improved pharmacokinetic properties.
Environmental Science: Assessing the environmental impact of ofloxacin and its metabolites, particularly in wastewater treatment and biodegradation studies.
Mécanisme D'action
Ofloxacin O-glucuronide itself does not exhibit antibacterial activity. Instead, it is a metabolite formed through the glucuronidation of ofloxacin. The parent compound, ofloxacin, exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, ofloxacin prevents bacterial cell division and leads to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Levofloxacin O-glucuronide: A metabolite of levofloxacin, another fluoroquinolone antibiotic.
Ciprofloxacin O-glucuronide: A metabolite of ciprofloxacin, a widely used fluoroquinolone antibiotic.
Moxifloxacin O-glucuronide: A metabolite of moxifloxacin, known for its broad-spectrum antibacterial activity.
Uniqueness
Ofloxacin O-glucuronide is unique in its specific metabolic pathway and the enzymes involved in its formation. While other fluoroquinolones also undergo glucuronidation, the specific glucuronosyltransferases and the resulting pharmacokinetic properties can vary. This uniqueness can influence the drug’s efficacy, safety, and environmental impact.
Propriétés
IUPAC Name |
6-[7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACUZKDACXKMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12062713.png)

![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)










